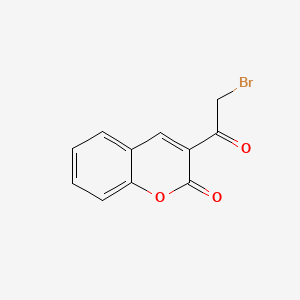

3-(Bromoacétyl)coumarine

Vue d'ensemble

Description

3-(Bromoacetyl)coumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and are used in various applications, including pharmaceuticals and synthetic dyes. 3-(Bromoacetyl)coumarin is particularly notable for its role in the synthesis of bioactive heterocyclic compounds and its potential therapeutic applications.

Applications De Recherche Scientifique

3-(Bromoacetyl)coumarin has a wide range of scientific research applications:

Biology: The compound has shown potential as an antiproliferative and antimicrobial agent.

Medicine: 3-(Bromoacetyl)coumarin is being explored as a potential therapeutic agent against neonatal sepsis-associated Pseudomonas extremorientalis. It has demonstrated efficacy in reducing the production of various virulence factors and inhibiting biofilm formation.

Mécanisme D'action

Target of Action

3-(Bromoacetyl)coumarin is a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds . It is an important component in drug discovery due to its biological activities such as antiproliferative and antimicrobial activities . It has been shown to inhibit the growth of various bacterial pathogens, including some antibiotic-resistant strains .

Mode of Action

The compound has four possible electrophilic positions that are susceptible to attack: the exo-carbonyl group, bromomethanide group (CH2Br), lactonic carbonyl group, and the bromo atom . This allows it to interact with various targets in the body, leading to its diverse biological activities.

Biochemical Pathways

3-(Bromoacetyl)coumarin is used as a starting point towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems . These systems are involved in various biochemical pathways, contributing to the compound’s broad spectrum of biological activities.

Result of Action

The compound’s antiproliferative and antimicrobial activities suggest that it can inhibit cell growth and kill or inhibit the growth of microorganisms . It is also a promising inhibitor of type 2 diabetes mellitus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Bromoacetyl)coumarin. For instance, numerous chemosensors based on polyfunctional coumarin platforms are used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants . .

Analyse Biochimique

Biochemical Properties

3-(Bromoacetyl)coumarin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain proteases and elastases, which are enzymes involved in the breakdown of proteins . Additionally, 3-(Bromoacetyl)coumarin can bind to siderophores, molecules that transport iron in microorganisms, thereby affecting their growth and virulence . These interactions highlight the compound’s potential as a therapeutic agent against bacterial infections.

Cellular Effects

3-(Bromoacetyl)coumarin influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the formation of biofilms by bacteria, which are protective layers that shield bacteria from antibiotics . This inhibition is crucial in preventing bacterial infections and enhancing the efficacy of antibiotic treatments. Furthermore, 3-(Bromoacetyl)coumarin has shown antiproliferative effects on certain cancer cell lines, indicating its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of 3-(Bromoacetyl)coumarin involves several key interactions at the molecular level. The compound can bind to activator proteins, inhibiting their function and thereby reducing the production of virulence factors in bacteria . Additionally, 3-(Bromoacetyl)coumarin can inhibit enzyme activity by binding to the active sites of enzymes, preventing them from catalyzing their respective reactions . These interactions result in changes in gene expression and cellular function, contributing to the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Bromoacetyl)coumarin have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time .

Dosage Effects in Animal Models

The effects of 3-(Bromoacetyl)coumarin vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit bacterial growth and reduce virulence without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity to normal cells . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

3-(Bromoacetyl)coumarin is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various compounds in the body . The compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells . These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-(Bromoacetyl)coumarin within cells and tissues involve several key mechanisms. The compound can be transported by specific binding proteins and transporters, which facilitate its movement across cell membranes . Additionally, 3-(Bromoacetyl)coumarin can accumulate in certain tissues, affecting its localization and overall activity . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

3-(Bromoacetyl)coumarin exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its overall therapeutic effects. For example, the compound’s ability to localize to bacterial cells and inhibit biofilm formation is a key aspect of its antimicrobial activity .

Méthodes De Préparation

3-(Bromoacetyl)coumarin can be synthesized through the bromination of 3-acetylcoumarin in chloroform . This reaction involves the addition of bromine to the acetyl group of 3-acetylcoumarin, resulting in the formation of 3-(Bromoacetyl)coumarin. The reaction conditions typically include the use of chloroform as a solvent and bromine as the brominating agent.

Analyse Des Réactions Chimiques

3-(Bromoacetyl)coumarin undergoes various chemical reactions, including substitution, oxidation, and reduction. Some common reactions include:

Substitution Reactions: 3-(Bromoacetyl)coumarin can react with hydroxylamine hydrochloride in methanol to form 3-(Bromoacetyl)coumarin oxime.

Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agents and conditions used.

Reduction Reactions: Reduction of 3-(Bromoacetyl)coumarin can lead to the formation of different reduced products, which can be further utilized in various synthetic applications.

Comparaison Avec Des Composés Similaires

3-(Bromoacetyl)coumarin can be compared with other coumarin derivatives, such as:

3-Acetylcoumarin: The precursor to 3-(Bromoacetyl)coumarin, used in similar synthetic applications.

4-Chloro-3-formylcoumarin: Another coumarin derivative with distinct chemical properties and applications.

Coumarin-3-carboxylic acid: Known for its use in various biological and chemical applications.

The uniqueness of 3-(Bromoacetyl)coumarin lies in its bromoacetyl group, which imparts specific reactivity and biological activity, making it a valuable compound in synthetic and medicinal chemistry.

Activité Biologique

3-(Bromoacetyl)coumarin is a significant compound within the coumarin family, known for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of 3-(bromoacetyl)coumarin, summarizing key research findings, case studies, and relevant data.

Overview of Coumarins

Coumarins are a class of compounds characterized by a benzopyrone structure, exhibiting various pharmacological properties such as anticoagulant, anti-inflammatory, antioxidant, and anticancer activities. The introduction of substituents like bromoacetyl enhances their biological efficacy and versatility in medicinal chemistry .

3-(Bromoacetyl)coumarin can be synthesized through the bromination of acetylcoumarin. Its structure has been confirmed using techniques such as X-ray crystallography, revealing two conformers: S-cis and S-trans . The compound exhibits a characteristic ketonic group in its IR spectrum and distinct signals in NMR spectroscopy that confirm its structural integrity .

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-(bromoacetyl)coumarin and its derivatives. For instance, a study screened various coumarin derivatives against human cancer cell lines, including gastric (NUGC), colon (DLD1), liver (HEPG2), and breast cancer (MCF). The results indicated significant cytotoxic effects, with some compounds exhibiting IC50 values as low as 29 nM against NUGC cells .

Table 1: Anticancer Activity of 3-(Bromoacetyl)coumarin Derivatives

| Compound | Cell Line Tested | IC50 (nM) | Reference |

|---|---|---|---|

| 3-(Bromoacetyl)coumarin | NUGC | 29 | |

| Compound 6d | HEPG2 | 25 | |

| Compound X | DLD1 | 40 |

2. Antimicrobial Properties

Research indicates that 3-(bromoacetyl)coumarin exhibits antimicrobial activity against various pathogens. A study showed that it effectively reduced virulence factors in Pseudomonas extremorientalis, suggesting its potential as an antimicrobial agent .

3. Neuroprotective Effects

Coumarins have been studied for their neuroprotective properties. Specifically, derivatives of 3-(bromoacetyl)coumarin have shown promise in treating neurodegenerative diseases by modulating neuroinflammatory responses .

The biological activities of 3-(bromoacetyl)coumarin can be attributed to its ability to interact with various biological targets. For instance:

- Anticancer Mechanisms : It may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.

- Antimicrobial Mechanisms : The compound disrupts bacterial cell membranes and inhibits essential enzymatic functions within microbial cells.

Case Studies

Case Study: Anticancer Efficacy

In a controlled study involving multiple human cancer cell lines, researchers synthesized several derivatives of 3-(bromoacetyl)coumarin to evaluate their cytotoxic effects. The results demonstrated that these derivatives not only inhibited cell growth but also induced apoptosis in a dose-dependent manner.

Case Study: Neuroprotective Potential

Another study focused on the neuroprotective effects of coumarins in models of oxidative stress. The findings suggested that 3-(bromoacetyl)coumarin could mitigate neuronal damage by reducing reactive oxygen species (ROS) levels and enhancing antioxidant enzyme activity.

Propriétés

IUPAC Name |

3-(2-bromoacetyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO3/c12-6-9(13)8-5-7-3-1-2-4-10(7)15-11(8)14/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYOLVNSXVYRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366272 | |

| Record name | 3-(Bromoacetyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29310-88-1 | |

| Record name | 3-(Bromoacetyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Bromoacetyl)coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-(bromoacetyl)coumarin?

A1: 3-(Bromoacetyl)coumarin has the molecular formula C11H7BrO3 and a molecular weight of 255.07 g/mol. []

Q2: How is 3-(bromoacetyl)coumarin synthesized?

A2: A common method involves reacting 3-acetylcoumarin with bromine. []

Q3: What spectroscopic data is available for 3-(bromoacetyl)coumarin?

A3: Researchers have characterized 3-(bromoacetyl)coumarin using IR, 1H NMR, 13C NMR, and HRMS (electrospray ionization). These techniques provide information about its functional groups, structural arrangement, and molecular mass. [, ]

Q4: What are the key reactive sites in 3-(bromoacetyl)coumarin?

A4: The bromoacetyl group (-COCH2Br) makes 3-(bromoacetyl)coumarin a versatile building block in organic synthesis. The bromine atom is susceptible to nucleophilic substitution, allowing for the incorporation of various functional groups. []

Q5: What types of heterocyclic compounds can be synthesized using 3-(bromoacetyl)coumarin?

A5: Researchers have successfully synthesized a wide range of heterocyclic compounds, including thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazines, and fused heterocyclic systems, using 3-(bromoacetyl)coumarin as a starting material. []

Q6: What are some reported applications of 3-(bromoacetyl)coumarin derivatives?

A6: 3-(Bromoacetyl)coumarin derivatives have shown potential in various areas:

- Analytical Chemistry: Used as a derivatizing agent for the detection of perfluorinated carboxylic acids (PFCAs) in environmental samples using HPLC-UV and UV-Vis spectroscopy. [, ]

- Fluorescent Sensors: The coumarin moiety can exhibit fluorescence, making its derivatives useful for sensing applications. [, ]

- Biological Applications: Some derivatives have shown antimycobacterial, antibacterial, antifungal, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities. [, , , , , ]

Q7: How has computational chemistry been employed in the study of 3-(bromoacetyl)coumarin?

A7: Density Functional Theory (DFT) calculations have been used to study the molecular modeling, vibrational spectroscopic properties, and NBO analysis of 3-(bromoacetyl)coumarin. [, ]

Q8: What insights have been gained from Structure-Activity Relationship (SAR) studies of 3-(bromoacetyl)coumarin derivatives?

A8: SAR studies have provided valuable information on how structural modifications of 3-(bromoacetyl)coumarin influence biological activity. For instance:

- Introduction of a nitro group at the para position of the phenyl ring in some derivatives enhances anti-inflammatory activity. []

- Substituents on the coumarin ring do not necessarily enhance diuretic activity in certain thiazolo[3,2-a]pyrimidinone derivatives. []

- The presence of specific glycosyl and nitrocoumarinyl substituents in coumarylthiazole derivatives contributes to acetylcholinesterase inhibitory activity. []

Q9: What is known about the stability of 3-(bromoacetyl)coumarin and its derivatives?

A9: While specific stability data might vary depending on the derivative, the presence of the bromoacetyl group can make these compounds susceptible to hydrolysis under certain conditions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.